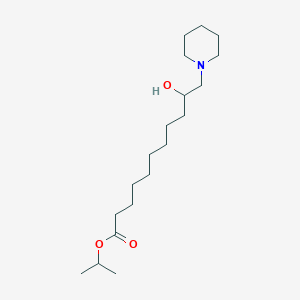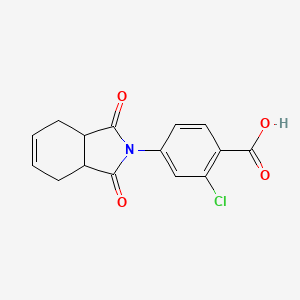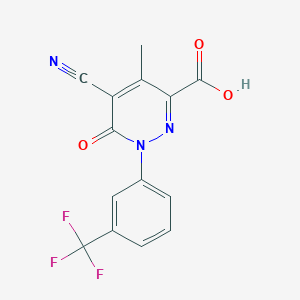
Undecanoic acid isopropyl ester, 10-hydroxy-11-piperidin-1-yl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isopropyl 10-hydroxy-11-piperidinoundecanoate: is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Piperidine-containing compounds are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of isopropyl 10-hydroxy-11-piperidinoundecanoate involves multiple steps, including the formation of the piperidine ring and subsequent functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst, such as a nickel or rhodium catalyst, to facilitate the cyclization process .
Industrial Production Methods: : Industrial production of piperidine derivatives, including isopropyl 10-hydroxy-11-piperidinoundecanoate, often involves large-scale cyclization reactions using cost-effective and efficient methods. The use of multicomponent reactions and hydrogenation processes are common in industrial settings to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: : Isopropyl 10-hydroxy-11-piperidinoundecanoate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and amines.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions typically produce alcohols or amines .
Scientific Research Applications
Isopropyl 10-hydroxy-11-piperidinoundecanoate has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isopropyl 10-hydroxy-11-piperidinoundecanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its binding to receptors or enzymes, leading to changes in cellular signaling and metabolic pathways. Detailed studies on its mechanism of action are essential for understanding its biological activity and potential therapeutic applications .
Comparison with Similar Compounds
Isopropyl 10-hydroxy-11-piperidinoundecanoate can be compared with other piperidine derivatives to highlight its uniqueness. Similar compounds include:
Piperidinone derivatives: Known for their pharmacological activity and use in drug design.
Spiropiperidines: Characterized by their unique ring structures and biological properties.
Condensed piperidines: Notable for their complex ring systems and diverse applications.
The uniqueness of isopropyl 10-hydroxy-11-piperidinoundecanoate lies in its specific functional groups and the resulting biological activity, making it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C19H37NO3 |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
propan-2-yl 10-hydroxy-11-piperidin-1-ylundecanoate |
InChI |
InChI=1S/C19H37NO3/c1-17(2)23-19(22)13-9-6-4-3-5-8-12-18(21)16-20-14-10-7-11-15-20/h17-18,21H,3-16H2,1-2H3 |
InChI Key |
MQCQQTZYYWJWBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)CCCCCCCCC(CN1CCCCC1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5E)-1-(4-bromophenyl)-5-[(2E)-3-(furan-2-yl)prop-2-en-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11080473.png)
![ethyl 4-({(2Z)-3-[2-(4-methoxyphenyl)ethyl]-4-oxo-6-[(4-propoxyphenyl)carbamoyl]-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11080481.png)
![N-(4-{[4-(quinolin-2-yl)piperazin-1-yl]methyl}phenyl)acetamide](/img/structure/B11080482.png)
![4-(3,5-diiodo-4-methoxyphenyl)-2-methyl-N-phenyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxamide](/img/structure/B11080490.png)
![N-(2-chlorophenyl)-2-[3-(3,4-dimethoxybenzyl)-5-oxo-1-phenyl-2-thioxoimidazolidin-4-yl]acetamide](/img/structure/B11080512.png)
![3-Amino-N~2~-(3-quinolyl)-5,6,7,8,9,10-hexahydrocycloocta[B]thieno[3,2-E]pyridine-2-carboxamide](/img/structure/B11080513.png)
![4-methoxy-N-[4-(morpholin-4-yl)-3-(trifluoromethyl)phenyl]-3-nitrobenzamide](/img/structure/B11080527.png)
![N-[1-(1H-indol-3-yl)propan-2-yl]imidodicarbonimidic diamide](/img/structure/B11080534.png)
![1-[(8-methoxyquinolin-5-yl)sulfonyl]-N-(4-nitrophenyl)piperidine-4-carboxamide](/img/structure/B11080544.png)

![6-({2-[(3-chlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-N,4-diphenyl-1,4-dihydropyridine-3-carboxamide](/img/structure/B11080554.png)


![N-(2,4-dimethylphenyl)-2-{[5-(4-nitrophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B11080564.png)
